Ethyl 7-(4-methyl-1,2,5-oxadiazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Overview
Description
Ethyl 7-(4-methyl-1,2,5-oxadiazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core with an ethyl ester group at the 3-position and a 4-methyl-1,2,5-oxadiazol-3-yl substituent at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-(4-methyl-1,2,5-oxadiazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-methyl-1,2,5-oxadiazol-3-yl group: This step involves the reaction of the pyrazolo[1,5-a]pyrimidine intermediate with a suitable oxadiazole derivative.
Esterification: The final step involves the esterification of the carboxylic acid group at the 3-position with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(4-methyl-1,2,5-oxadiazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or other parts of the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 7-(4-methyl-1,2,5-oxadiazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Mechanism of Action
The mechanism of action of ethyl 7-(4-methyl-1,2,5-oxadiazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 7-(4-methyl-1,2,4-oxadiazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
- Ethyl 7-(4-methyl-1,2,3-oxadiazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Uniqueness
Ethyl 7-(4-methyl-1,2,5-oxadiazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is unique due to the presence of the 1,2,5-oxadiazole ring, which imparts distinct electronic and steric properties compared to other oxadiazole isomers. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
ethyl 7-(4-methyl-1,2,5-oxadiazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O3/c1-3-19-12(18)8-6-14-17-9(4-5-13-11(8)17)10-7(2)15-20-16-10/h4-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDIEJHAFBNYAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=CC=C(N2N=C1)C3=NON=C3C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001119616 | |
Record name | Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 7-(4-methyl-1,2,5-oxadiazol-3-yl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001119616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890095-58-6 | |
Record name | Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 7-(4-methyl-1,2,5-oxadiazol-3-yl)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890095-58-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 7-(4-methyl-1,2,5-oxadiazol-3-yl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001119616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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